2-(3,4-dihydroisoquinolin-2(1H)-yl)-6-ethoxybenzo[d]thiazole 2-(3,4-dihydroisoquinolin-2(1H)-yl)-6-ethoxybenzo[d]thiazole
Brand Name: Vulcanchem
CAS No.: 863001-02-9
VCID: VC5010336
InChI: InChI=1S/C18H18N2OS/c1-2-21-15-7-8-16-17(11-15)22-18(19-16)20-10-9-13-5-3-4-6-14(13)12-20/h3-8,11H,2,9-10,12H2,1H3
SMILES: CCOC1=CC2=C(C=C1)N=C(S2)N3CCC4=CC=CC=C4C3
Molecular Formula: C18H18N2OS
Molecular Weight: 310.42

2-(3,4-dihydroisoquinolin-2(1H)-yl)-6-ethoxybenzo[d]thiazole

CAS No.: 863001-02-9

Cat. No.: VC5010336

Molecular Formula: C18H18N2OS

Molecular Weight: 310.42

* For research use only. Not for human or veterinary use.

2-(3,4-dihydroisoquinolin-2(1H)-yl)-6-ethoxybenzo[d]thiazole - 863001-02-9

Specification

CAS No. 863001-02-9
Molecular Formula C18H18N2OS
Molecular Weight 310.42
IUPAC Name 2-(3,4-dihydro-1H-isoquinolin-2-yl)-6-ethoxy-1,3-benzothiazole
Standard InChI InChI=1S/C18H18N2OS/c1-2-21-15-7-8-16-17(11-15)22-18(19-16)20-10-9-13-5-3-4-6-14(13)12-20/h3-8,11H,2,9-10,12H2,1H3
Standard InChI Key MKSMBEKZQUUFNT-UHFFFAOYSA-N
SMILES CCOC1=CC2=C(C=C1)N=C(S2)N3CCC4=CC=CC=C4C3

Introduction

Chemical Identity and Structural Features

Molecular Architecture

The compound’s structure consists of two primary heterocyclic systems:

  • Benzo[d]thiazole: A bicyclic scaffold comprising a benzene ring fused to a thiazole (a five-membered ring with nitrogen and sulfur atoms).

  • 3,4-Dihydroisoquinoline: A partially saturated isoquinoline derivative with a tetrahydroisoquinoline backbone.

The ethoxy group (-OCH₂CH₃) is positioned at the 6th carbon of the benzo[d]thiazole ring, while the dihydroisoquinoline fragment is attached via a sulfur atom at the 2nd position .

Table 1: Key Molecular Descriptors

PropertyValueSource
IUPAC Name2-(3,4-dihydro-1H-isoquinolin-2-yl)-6-ethoxy-1,3-benzothiazole
Molecular FormulaC₁₈H₁₈N₂OS
Molecular Weight310.4 g/mol
SMILESCCOC1=CC2=C(C=C1)N=C(S2)N3CCC4=CC=CC=C4C3
InChIKeyMKSMBEKZQUUFNT-UHFFFAOYSA-N

Synthesis and Synthetic Strategies

General Synthetic Pathways

The synthesis of 2-(3,4-dihydroisoquinolin-2(1H)-yl)-6-ethoxybenzo[d]thiazole typically involves multi-step reactions, leveraging cyclization and condensation techniques:

  • Formation of Benzo[d]thiazole Core:

    • Condensation of 2-aminothiophenol derivatives with carbonyl compounds under acidic conditions.

    • Example: Reaction of 6-ethoxy-2-aminobenzenethiol with bromoacetyl derivatives to form the thiazole ring.

  • Introduction of Dihydroisoquinoline Moiety:

    • Nucleophilic substitution at the sulfur atom using 1,2,3,4-tetrahydroisoquinoline precursors .

    • Cyclocondensation reactions employing aldehydes and amines in the presence of catalysts like triethylamine (TEA) .

Table 2: Representative Synthetic Protocol

StepReagents/ConditionsIntermediate/Product
16-ethoxy-2-aminobenzenethiol, BrCH₂COCl6-ethoxybenzo[d]thiazole
21,2,3,4-tetrahydroisoquinoline, TEATarget compound

Optimization Challenges

  • Regioselectivity: Ensuring proper substitution at the 2nd position of the thiazole ring requires controlled reaction conditions.

  • Yield Improvements: Catalytic systems like TEA enhance reaction efficiency, but yields for multi-step syntheses rarely exceed 40–50% .

Physicochemical Properties

Solubility and Stability

  • Solubility: Predominantly lipophilic due to the aromatic and heterocyclic systems; poor aqueous solubility (estimated logP ≈ 3.2) .

  • Stability: Stable under ambient conditions but susceptible to oxidative degradation at the sulfur atom in acidic environments.

Crystallographic Data

CompoundIC₅₀ (HepG2)Target Pathway
5-(1-(2-(Thiazol-2-yl)hydrazono)ethyl)thiazole2.31 ± 0.43 μMBcl-2 inhibition
4-ethoxybenzo[d]thiazole4.57 ± 0.85 μMDNA intercalation

Enzyme Inhibition

  • Acetylcholinesterase (AChE): Benzo[d]thiazole derivatives show Ki values < 10 nM, suggesting potential in Alzheimer’s disease therapy.

  • Kinase Inhibition: Structural analogs inhibit cyclin-dependent kinases (CDKs) and EGFR tyrosine kinase.

Computational Insights

Molecular Docking

Docking simulations using AutoDock Vina predict strong binding to:

  • AChE Active Site: Hydrogen bonding with Ser203 and π-π stacking with Trp86.

  • BCL-2 Binding Pocket: Hydrophobic interactions with Leu134 and Gly145 .

ADMET Predictions

  • Absorption: High intestinal absorption (Caco-2 permeability > 20 nm/s).

  • Metabolism: Likely CYP3A4 substrate due to ethoxy and aromatic groups.

Future Directions

  • Synthetic Optimization: Develop one-pot methodologies to improve yield and purity .

  • Biological Screening: Evaluate anticancer and neuroprotective activity in vitro and in vivo.

  • Formulation Studies: Address solubility limitations via prodrug design or nanoencapsulation.

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